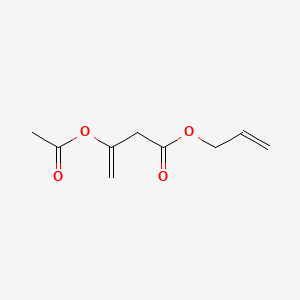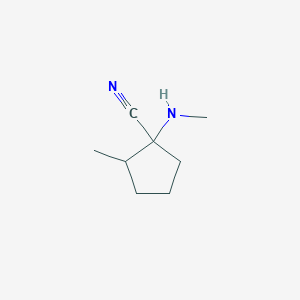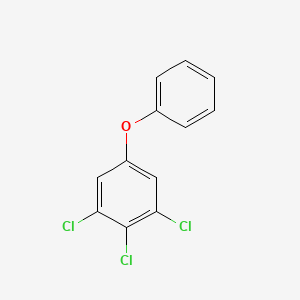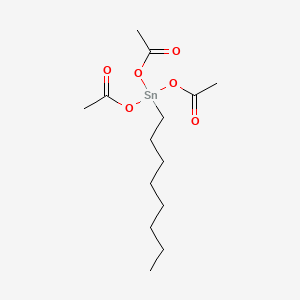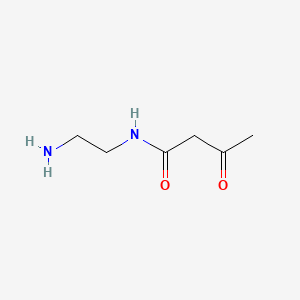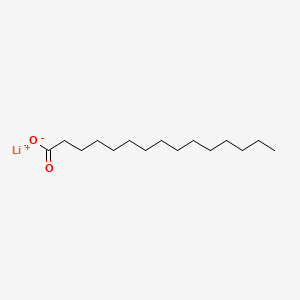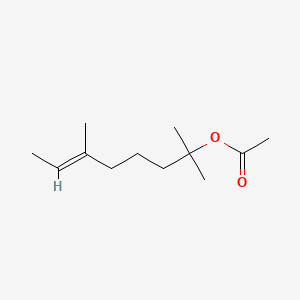
2,6-Dimethyloct-6-en-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyloct-6-en-2-yl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinctive chemical structure, which includes a double bond and an acetate group. This compound is often used in various industrial and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethyloct-6-en-2-yl acetate can be synthesized through the esterification of 2,6-dimethyloct-6-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction typically involves heating the mixture and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced purification techniques such as fractional distillation and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyloct-6-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Applications De Recherche Scientifique
2,6-Dimethyloct-6-en-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2,6-Dimethyloct-6-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the double bond in the compound’s structure allows it to engage in various addition reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Similar structure but lacks the acetate group.
3,7-Dimethyloct-6-enyl acetate: Similar structure with slight variations in the position of the double bond and functional groups.
Uniqueness
2,6-Dimethyloct-6-en-2-yl acetate is unique due to its specific combination of a double bond and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the formulation of fragrances and flavors .
Propriétés
Numéro CAS |
71662-23-2 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
[(E)-2,6-dimethyloct-6-en-2-yl] acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,7-9H2,1-5H3/b10-6+ |
Clé InChI |
XSRPTQWSAJWCQZ-UXBLZVDNSA-N |
SMILES isomérique |
C/C=C(\C)/CCCC(C)(C)OC(=O)C |
SMILES canonique |
CC=C(C)CCCC(C)(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


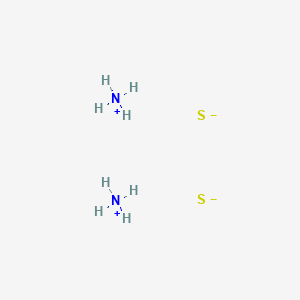
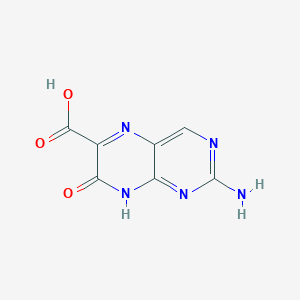


![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
